Home > Products > Screening Compounds P13964 > Entecavir Impurity 14
Entecavir Impurity 14 -

Entecavir Impurity 14

Catalog Number: EVT-15420595
CAS Number:
Molecular Formula: C12H15N5O4
Molecular Weight: 293.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Entecavir Impurity 14 is a chemical compound associated with the antiviral drug entecavir, which is primarily used in the treatment of chronic hepatitis B virus infections. Entecavir itself is a nucleoside analogue that inhibits viral replication by interfering with the reverse transcription process of the hepatitis B virus. The presence of impurities, such as Entecavir Impurity 14, is a critical aspect of pharmaceutical quality control, as these impurities can affect the safety and efficacy of the drug.

Source

Entecavir was first approved for clinical use in 2005 and is marketed under various names, including Baraclude. It is synthesized from guanine and has undergone extensive research to establish its pharmacological properties and safety profiles. The identification and characterization of impurities like Entecavir Impurity 14 are essential for regulatory compliance and ensuring the quality of pharmaceutical products .

Classification

Entecavir Impurity 14 falls under the classification of pharmaceutical impurities, specifically related to nucleoside analogues. Impurities in pharmaceuticals can arise during synthesis or storage and are categorized based on their origin, structure, and potential impact on drug performance.

Synthesis Analysis

Methods

The synthesis of Entecavir Impurity 14 typically involves various organic chemistry techniques, including:

  • Recrystallization: This method purifies compounds based on their solubility differences.
  • Chromatography: Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and identify impurities.
  • Chemical Reactions: Specific reactions may be utilized to generate or isolate Impurity 14 during the synthesis of entecavir.

Technical Details

The synthesis process must adhere to stringent guidelines to minimize impurities. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are often used for characterization, ensuring that any identified impurity meets regulatory standards .

Molecular Structure Analysis

Structure

The molecular structure of Entecavir Impurity 14 is closely related to that of entecavir but may contain slight variations in its functional groups or stereochemistry. The precise structure can be elucidated through techniques like X-ray crystallography or advanced spectroscopic methods.

Data

  • Chemical Formula: The structural formula will depend on the specific modifications present in Impurity 14.
  • Molecular Weight: This will also vary based on the structural characteristics of the impurity.
Chemical Reactions Analysis

Reactions

Entecavir Impurity 14 may participate in several chemical reactions typical for nucleoside analogues:

  • Hydrolysis: Reaction with water that can lead to breakdown products.
  • Oxidation/Reduction: Changes in oxidation states that can affect biological activity.
  • Substitution Reactions: Where functional groups are replaced, potentially altering the compound's properties.

Technical Details

Understanding these reactions is crucial for predicting how impurities might behave during drug formulation and storage. Stability studies are often conducted to assess how these impurities might evolve over time under different conditions .

Mechanism of Action

Process

Entecavir functions by mimicking deoxyguanosine triphosphate, thus inhibiting the activity of hepatitis B virus polymerase. This inhibition occurs at multiple stages:

  1. Base Priming: Preventing the initiation of viral DNA synthesis.
  2. Reverse Transcription: Blocking the conversion of viral RNA into DNA.
  3. Positive Strand Synthesis: Inhibiting the synthesis of the complementary DNA strand.

The presence of impurities like Entecavir Impurity 14 could potentially alter this mechanism by affecting the drug's pharmacokinetics or pharmacodynamics .

Data

Research indicates that even low levels of impurities can significantly impact therapeutic outcomes, making it essential to monitor their presence closely.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Melting Point: Specific melting points will vary based on purity but are generally above room temperature.

Chemical Properties

  • Solubility: Entecavir and its impurities exhibit varying solubility profiles in aqueous solutions, which can influence bioavailability.
  • Stability: The stability of Entecavir Impurity 14 under different pH and temperature conditions is crucial for formulation development.

Relevant data from stability studies help guide manufacturing practices to ensure quality .

Applications

Scientific Uses

Entecavir Impurity 14 serves as an important reference compound in pharmaceutical research. Its applications include:

  • Quality Control: Used in analytical methods to ensure that entecavir formulations meet regulatory standards.
  • Research Studies: Investigating the effects of impurities on drug efficacy and safety profiles.
  • Stability Testing: Understanding how impurities affect the shelf life and stability of antiviral medications.

The comprehensive study of such impurities contributes significantly to pharmaceutical development and regulatory compliance efforts .

Introduction to Polymorphic Impurities in Pharmaceutical Compounds

Significance of Polymorphic Impurity Profiling in Drug Development

Polymorphic impurities arise when unintended crystal forms persist in drug substances during manufacturing processes like crystallization, drying, or compression. These impurities can emerge through:

  • Solid-state transformations induced by temperature/humidity variations
  • Processing stresses during pelletization or milling
  • Hydration/dehydration events in water-mediated systems

The presence of polymorphic impurities can compromise drug performance. For entecavir, solubility differences between polymorphs directly impact dissolution kinetics and bioavailability. Quantification requires specialized analytical techniques:

Table 1: Analytical Methods for Polymorphic Impurity Quantification

TechniqueLOD (%)LOQ (%)Linear Range (% w/w)Preprocessing Method
DSC0.912.760–100N/A (enthalpy-based)
PXRD1.394.220–100MSC + WT (4–6° + 14–34° 2θ)
RamanNot specifiedNot specified2.1–20.2CLS/PLS multivariate
ATR-FTIR9.1227.650–100MSC + WT (3500–2500 cm⁻¹ + 2000–400 cm⁻¹) [8]

Differential Scanning Calorimetry (DSC) quantifies polymorphic impurities via phase transition enthalpies. For entecavir mixtures, the enthalpy change during anhydrate-to-monohydrate conversion provides a linear response (Y = 100.455 + 7.255X, R²=0.997) [8]. Powder X-ray Diffraction (PXRD) offers specificity through unique diffraction patterns but requires particle size control to mitigate preferred orientation effects. Raman spectroscopy excels in minimal sample preparation and high specificity for molecular vibrations, though overlapping peaks necessitate multivariate analysis like Partial Least Squares (PLS) regression .

Entecavir as a Case Study: Therapeutic Context and Polymorphic Challenges

Entecavir (C₁₂H₁₅N₅O₃·H₂O), a guanosine nucleoside analog, inhibits hepatitis B virus (HBV) replication by targeting reverse transcriptase. Its efficacy depends on maintaining therapeutically relevant plasma concentrations, which are directly influenced by the solubility of its crystalline forms:

Table 2: Polymorphic Forms of Entecavir

PolymorphDesignationKey CharacteristicsFormation Conditions
MonohydrateENT-HHigher solubility, thermodynamically stableEthanol-water recrystallization
AnhydrateENT-A (Impurity 14)Lower solubility, conversion productDehydration above 80°C or acetone crystallization [8]

The monohydrate (ENT-H) is the preferred commercial form due to its superior solubility profile. However, ENT-A (Impurity 14) emerges during high-temperature processing (e.g., drying ≥80°C) or prolonged storage. This unintended phase transformation poses significant risks:

  • Reduced dissolution rates may diminish antiviral efficacy
  • Batch inconsistency in solid dosage forms
  • Potential for pharmacokinetic variability in patients

Identification of Entecavir Impurity 14: Structural and Functional Relevance

Entecavir Impurity 14 (ENT-A) is the anhydrous crystalline counterpart of entecavir monohydrate. Structurally, it lacks the water molecule present in ENT-H, leading to altered crystal packing and hydrogen bonding networks. Key identification markers include:

PXRD Signatures:

  • Characteristic peak at 17.1° 2θ vs. 17.4° for ENT-H
  • Distinct lattice spacing differences confirmed through Rietveld refinement [8]

Thermal Signatures (DSC):

  • Endothermic peak at 220–225°C corresponding to crystalline melting
  • Absence of dehydration events seen in ENT-H [8]

Spectroscopic Features:

  • Raman shift at 1575 cm⁻¹ (C=C stretching) and 1290 cm⁻¹ (C-N vibration)
  • ATR-FTIR bands at 3200–3500 cm⁻¹ showing reduced O-H intensity vs. hydrate

Table 3: Orthogonal Characterization of Entecavir Impurity 14

TechniqueKey Diagnostic FeatureQuantitative Application
PXRD17.1° 2θ peak intensityPLS model: Y = 0.346 + 0.999X (R²=0.999)
DSCΔH of fusion (120–130 J/g)Linear enthalpy correlation
RamanPeak area ratio at 1290 cm⁻¹CLS univariate calibration
ssNMR13C chemical shift at δ 158 ppmQualitative confirmation [3] [8]

The functional relevance of ENT-A extends beyond physicochemical properties. Biochemical studies reveal that polymorphic transformations can alter molecular conformation, potentially affecting binding to HBV reverse transcriptase. Specifically, the L180M/M204V resistance mutations in HBV induce steric clashes with entecavir triphosphate, reducing inhibition potency by >10-fold (IC₅₀ from 13.8 μM to 139 μM) [3]. While ENT-A itself doesn’t directly cause resistance, its reduced solubility may lead to subtherapeutic drug levels, promoting viral adaptation.

Molecular modeling suggests entecavir interacts with residue M171 in HBV RT prior to dNTP binding site accommodation. Deviations in molecular conformation due to crystalline packing could theoretically influence this interaction, though direct evidence remains limited [3]. Control strategies therefore focus on maintaining ENT-H phase purity through:

  • Strict humidity control during manufacturing (RH 40–60%)
  • In-line Raman monitoring of drying processes
  • Accelerated stability testing (40°C/75% RH) to detect phase transitions

Properties

Product Name

Entecavir Impurity 14

IUPAC Name

9-(3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl)-2-amino-1H-purin-6-one

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)

InChI Key

UFPRRUBSRXSXDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.